Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride
Overview
Description
Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride, also known as EFMA hydrochloride, is a compound that has attracted attention due to its potential applications in various fields of research and industry. It has a molecular weight of 263.69 and a molecular formula of C11H15ClFNO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO3.ClH/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7;/h4-6,10H,3,13H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 263.7 . The compound’s storage temperature, boiling point, and other physical properties are not specified in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : The compound Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride has been synthesized and characterized using various analytical methods. For instance, a synthesized compound, similar in structure, was characterized by elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction, revealing intricate details about its molecular structure and stability (Sapnakumari et al., 2014).
Molecular Interaction and Crystal Structure : Certain compounds with a similar phenyl structure to this compound demonstrate unique molecular interactions. For example, an unusual C⋯π interaction of non-hydrogen bond type was found in a structurally similar compound, highlighting intriguing electrostatic interactions and offering insights into its potential molecular behavior (Zhang et al., 2012).
Chemical Reactions and Derivatives
- Reactivity and Derivative Formation : Research into structurally related compounds shows a variety of chemical reactions leading to the formation of different derivatives, reflecting the reactive nature and versatility of these compounds. For example, a compound was synthesized and tested for its cyclooxygenase (COX) inhibition properties, indicating potential medicinal applications (Shi et al., 2012). Additionally, compounds have been synthesized through processes involving nitrosation, methylation, bromination, and cyclization, starting from ethyl acetoacetate, showing the potential for diverse chemical transformations (Jing, 2003).
Biological and Medicinal Studies
- Biological Evaluation : Various biological evaluations have been conducted on similar compounds, indicating their potential in medicinal and therapeutic applications. For instance, amino acid ester derivatives containing 5-fluorouracil were synthesized and showed inhibitory effects against certain cancer cell lines, suggesting antitumor activity (Xiong et al., 2009).
Safety and Hazards
The safety information available indicates that Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3.ClH/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7;/h4-6,10H,3,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOWJFGJEGEGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803565-56-1 | |
Record name | Benzeneacetic acid, α-amino-3-fluoro-4-methoxy-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803565-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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